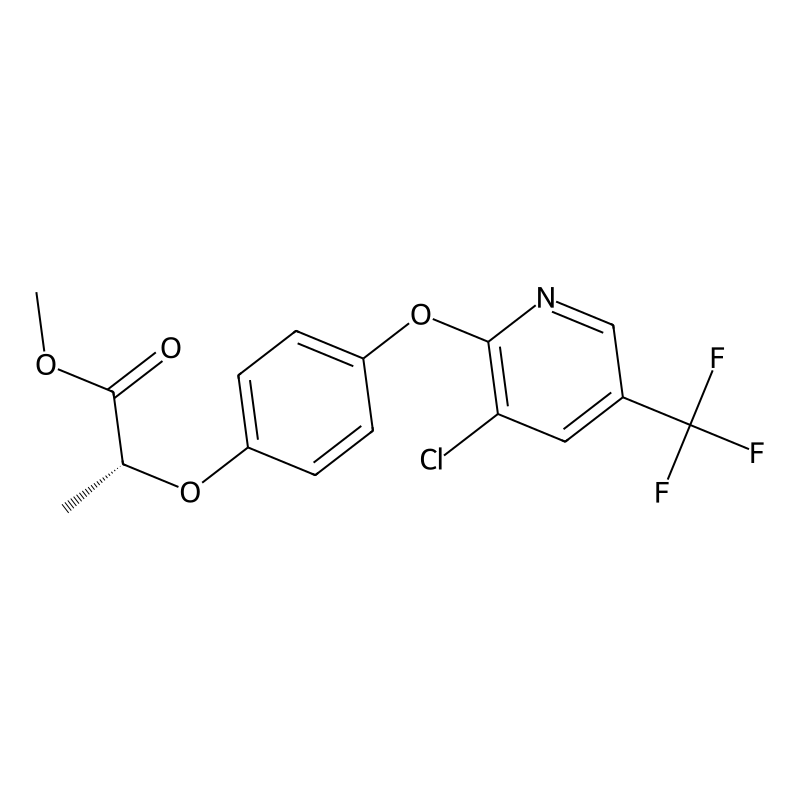Haloxyfop-P-methyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Mode of Action:
Haloxyfop-P-methyl is a selective herbicide belonging to the aryloxyphenoxypropionate class. Its primary function is to control annual and perennial grasses in dicotyledonous crops such as sugar beet, canola, and vegetables []. Once absorbed by plants, the methyl ester rapidly converts to haloxyfop, the active ingredient []. Haloxyfop works by competitively binding to Acetyl-CoA-carboxylase (ACCase) in grasses, an enzyme crucial for fatty acid biosynthesis []. This disrupts the plant's ability to produce essential fatty acids, leading to stunted growth and ultimately death [].
Environmental Fate:
Research suggests that photolysis (degradation by sunlight) has minimal influence on the breakdown of Haloxyfop-P-methyl in soil []. Instead, hydrolysis and microbial activity are the primary factors contributing to its degradation []. Studies have shown that the compound degrades relatively quickly in soil, with half-life estimates ranging from 1 to 10 days depending on environmental conditions [].
Haloxyfop-P-methyl is a synthetic herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used for controlling grassy weeds in various crops, including cereals and broadleaf plants. The compound is characterized by its chemical formula, C₁₆H₁₃ClF₃NO₄, and its systematic name is methyl (R)-2-[4-(2-chloro-5-trifluoromethylphenoxy)phenoxy]propanoate. Haloxyfop-P-methyl acts as a proherbicide, requiring hydrolysis to convert into the active form, haloxyfop-P, which exhibits higher herbicidal activity .
- Acute toxicity: Haloxyfop-P-methyl is considered moderately toxic.
- Safety precautions: Always handle with appropriate personal protective equipment (PPE) as outlined by regulatory guidelines.
Haloxyfop-P-methyl undergoes hydrolysis to form haloxyfop-P, which is responsible for its herbicidal effects. The reaction can be represented as follows:
This transformation is crucial for its efficacy against target weed species. Additionally, haloxyfop-P-methyl can undergo various metabolic processes in living organisms, leading to the formation of metabolites that may exhibit different biological activities .
Research indicates that haloxyfop-P-methyl has significant biological effects beyond its herbicidal action. Studies have shown that it can induce developmental toxicity, neurotoxicity, and immunotoxicity in aquatic organisms such as zebrafish. These effects are attributed to oxidative stress and disruption of vascular development during early life stages . Furthermore, exposure to this compound has been linked to hepatotoxicity and nephrotoxicity in mammalian models, highlighting potential risks associated with its use .
The synthesis of haloxyfop-P-methyl typically involves several steps:
- Formation of the Aryloxyphenoxypropanoate Structure: This is achieved through the reaction of 2,3-dichloro-5-trifluoromethylphenol with appropriate alkylating agents.
- Methyl Esterification: The resulting acid is then esterified with methanol to produce haloxyfop-P-methyl.
- Purification: The final product is purified to ensure high optical purity, which is essential for maximizing herbicidal activity .
Haloxyfop-P-methyl is primarily used in agriculture as a selective herbicide for controlling annual and perennial grassy weeds in crops such as wheat, barley, and oats. Its effectiveness against specific weed species makes it a valuable tool for farmers aiming to enhance crop yields while minimizing competition from unwanted vegetation .
Studies on the interactions of haloxyfop-P-methyl with other chemicals have revealed potential synergistic or antagonistic effects when combined with other herbicides or environmental contaminants. For instance, co-exposure with certain fungicides has been shown to affect the bioavailability and toxicity of haloxyfop-P-methyl in aquatic environments . Understanding these interactions is crucial for developing integrated pest management strategies that minimize ecological impact.
Haloxyfop-P-methyl shares similarities with other compounds in the aryloxyphenoxypropionate class. Here are some notable comparisons:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Haloxyfop | C₁₆H₁₃ClF₃NO₄ | Active form; more potent than its methyl ester |
| Quizalofop | C₁₈H₁₅ClF₃NO₄ | Broader spectrum of activity; used in rice cultivation |
| Clethodim | C₁₈H₁₉ClF₃NO | Targets grass weeds; different mechanism of action |
| Cyhalofop | C₁₈H₁₉ClF₃NO | Similar mode of action; used against grassy weeds |
Haloxyfop-P-methyl's uniqueness lies in its specific selectivity for certain weed species and its requirement for metabolic conversion to achieve efficacy. This characteristic differentiates it from other similar herbicides that may not require such transformations for activity .
XLogP3
LogP
UNII
GHS Hazard Statements
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard








